3-(2-fluorophenoxy)-7-[(1-phenyl-1H-pyrazol-4-yl)methoxy]-4H-chromen-4-one
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Overview
Description
3-(2-fluorophenoxy)-7-[(1-phenyl-1H-pyrazol-4-yl)methoxy]-4H-chromen-4-one is a synthetic organic compound that belongs to the class of chromen-4-one derivatives This compound is characterized by the presence of a fluorophenoxy group, a pyrazolylmethoxy group, and a chromenone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-fluorophenoxy)-7-[(1-phenyl-1H-pyrazol-4-yl)methoxy]-4H-chromen-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromenone Core: The chromenone core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Fluorophenoxy Group: The fluorophenoxy group is introduced via nucleophilic substitution reactions, where a fluorinated phenol reacts with a suitable leaving group on the chromenone core.
Attachment of the Pyrazolylmethoxy Group: The final step involves the formation of the pyrazolylmethoxy group through the reaction of a pyrazole derivative with a methoxy-substituted intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
3-(2-fluorophenoxy)-7-[(1-phenyl-1H-pyrazol-4-yl)methoxy]-4H-chromen-4-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic or electrophilic reagents, depending on the specific reaction, are employed under controlled temperature and pH conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups, leading to structurally diverse compounds.
Scientific Research Applications
3-(2-fluorophenoxy)-7-[(1-phenyl-1H-pyrazol-4-yl)methoxy]-4H-chromen-4-one has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features, which may exhibit biological activity against various diseases.
Material Science: Its chromenone core and functional groups make it a candidate for the development of advanced materials with specific properties.
Biological Studies: Researchers study its interactions with biological targets to understand its mechanism of action and potential as a drug candidate.
Industrial Applications: The compound’s stability and reactivity make it suitable for use in industrial processes, including the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 3-(2-fluorophenoxy)-7-[(1-phenyl-1H-pyrazol-4-yl)methoxy]-4H-chromen-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
3-(1-Phenyl-4-((2-(4-arylthiazol-2-yl)hydrazono)methyl)-1H-pyrazol-3-yl)-2H-chromen-2-one: This compound shares a similar chromenone core and pyrazolyl group but differs in the substituents attached to the pyrazole ring.
2-Phenyl-3-(1H-Pyrazol-4-yl)Pyridine: Another compound with a pyrazole moiety, used as a positive allosteric modulator for muscarinic acetylcholine receptors.
Uniqueness
3-(2-fluorophenoxy)-7-[(1-phenyl-1H-pyrazol-4-yl)methoxy]-4H-chromen-4-one is unique due to the specific combination of its fluorophenoxy and pyrazolylmethoxy groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
3-(2-fluorophenoxy)-7-[(1-phenylpyrazol-4-yl)methoxy]chromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17FN2O4/c26-21-8-4-5-9-22(21)32-24-16-31-23-12-19(10-11-20(23)25(24)29)30-15-17-13-27-28(14-17)18-6-2-1-3-7-18/h1-14,16H,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RADNKLBVSKQCFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C=N2)COC3=CC4=C(C=C3)C(=O)C(=CO4)OC5=CC=CC=C5F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17FN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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